molecular formula C9H9ClN4O2 B3392267 ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate CAS No. 923283-31-2

ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate

Cat. No.: B3392267
CAS No.: 923283-31-2
M. Wt: 240.64 g/mol
InChI Key: ACRSGQWULZVSLN-UHFFFAOYSA-N
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Description

Ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with a chlorine atom at the 7-position and an ethyl acetate group at the 1-position. This structure combines a bicyclic nitrogen-containing scaffold with functional groups that enhance its pharmacological and chemical properties.

Properties

IUPAC Name

ethyl 2-(7-chloropyrazolo[4,3-d]pyrimidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2/c1-2-16-7(15)4-14-8-6(3-13-14)11-5-12-9(8)10/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRSGQWULZVSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=N1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70854315
Record name Ethyl (7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-31-2
Record name Ethyl (7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70854315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate
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Preparation Methods

The synthesis of ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate typically involves multiple steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate involves its interaction with specific molecular targets such as CDKs. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site of the kinase .

Comparison with Similar Compounds

Key Structural Features:

  • Pyrazolo[4,3-d]pyrimidine Core : A fused heterocyclic system with two aromatic rings, providing a rigid planar structure conducive to binding biological targets.
  • 7-Chloro Substituent : The electron-withdrawing chlorine atom at the 7-position likely influences electronic properties and intermolecular interactions.

Pharmacological Relevance:

The chlorine substituent and ester group in this compound may optimize bioavailability and target binding, making it a candidate for drug development.

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate and related pyrazolo-pyrimidine derivatives.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Pharmacological Activity Synthesis Method Reference
This compound Pyrazolo[4,3-d]pyrimidine 7-Cl, 1-ethyl acetate ~255.66 (estimated) Kinase inhibition (inferred) Alkylation with ethyl bromoacetate
(7-{[2-(2-{[(3-Chlorophenyl)carbamoyl]amino}-1,3-thiazol-5-yl)ethyl]amino}-1H-pyrazolo[4,3-d]pyrimidin-1-yl)acetic acid Pyrazolo[4,3-d]pyrimidine 7-(thiazole-ethylamino), 1-acetic acid, 3-Cl-phenyl 472.91 Aurora A kinase inhibition Multi-step synthesis involving thiazole coupling
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidine 2-chloroethyl, 4-oxo ~212.63 Antitumor activity Cyclocondensation of amines with acetoacetate derivatives
Ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate Pyrazolo-triazolo-pyrimidine 1,3-diphenyl, 5-ethyl acetate ~427.45 Xanthine oxidase inhibition Multi-component cyclization
[7-(3-Chloro-4-methoxybenzylamino)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-ylmethoxy]acetic acid Pyrazolo[4,3-d]pyrimidine 7-(3-Cl-4-OMe-benzylamino), 5-methoxyacetic acid ~477.91 Kinase inhibition (probable) Alkylation and hydrolysis of ester precursors

Key Comparisons:

Core Structure Variations :

  • The target compound and Aurora A kinase inhibitor share the pyrazolo[4,3-d]pyrimidine core, whereas others feature pyrazolo[3,4-d]pyrimidine or fused triazolo systems . The [4,3-d] isomer is associated with kinase binding due to its planar geometry.

Substituent Effects :

  • Chlorine Position : The 7-Cl substituent in the target compound contrasts with 3-Cl-phenyl in , impacting electronic distribution and target selectivity.
  • Ester vs. Acid Groups : The ethyl acetate group in the target compound may enhance membrane permeability compared to carboxylic acid derivatives (e.g., ), which are typically more polar.

Biological Activity: Kinase Inhibition: The Aurora A kinase inhibitor demonstrates that pyrazolo[4,3-d]pyrimidines with extended side chains (e.g., thiazole-ethylamino) achieve high target affinity. The target compound’s simpler structure may offer a broader selectivity profile. Antitumor Activity: The pyrazolo[3,4-d]pyrimidine derivative shows that chloroalkyl substituents enhance cytotoxicity, suggesting the target’s 7-Cl group could confer similar properties.

Synthetic Strategies :

  • Alkylation with ethyl bromoacetate is a common method for introducing ester side chains , while complex derivatives require multi-step functionalization (e.g., thiazole coupling in ).

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Chlorine at the 7-position and ester groups at the 1-position are critical for balancing potency and bioavailability. Bulkier substituents (e.g., benzylamino in ) improve target specificity but may reduce solubility.
  • Prodrug Potential: The ethyl acetate group in the target compound could act as a prodrug, hydrolyzing in vivo to an active carboxylic acid, as seen in related compounds .
  • Therapeutic Applications : Pyrazolo[4,3-d]pyrimidines are promising candidates for oncology (kinase inhibitors) and inflammatory diseases (xanthine oxidase inhibitors) .

Biological Activity

Ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate is a compound of significant interest in medicinal chemistry, particularly due to its biological activities, including anticancer properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazolo[4,3-d]pyrimidine core structure with an ethyl acetate moiety. The molecular formula is C11H11ClN4O2C_{11}H_{11}ClN_{4}O_2 with a molecular weight of approximately 239.66 g/mol. The unique chlorine substitution at the 7-position of the pyrazolo ring enhances its biological activity, particularly as a kinase inhibitor.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazolo Core : This can be achieved by treating a formimidate derivative with hydrazine hydrate in ethanol.
  • Esterification : The final step involves esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown activity against:

  • Breast Cancer (MCF-7) : IC50 values reported between 45 to 97 nM.
  • Colon Cancer (HCT-116) : Similar cytotoxic effects observed.

These findings suggest that the compound acts as a microtubule-destabilizing agent and induces apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

The mechanism by which this compound exerts its anticancer effects primarily involves:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : By binding to the active site of CDKs, it disrupts cell cycle progression and promotes apoptosis in malignant cells .

Comparative Biological Activity

A comparison with similar compounds reveals the unique biological profile of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl 2-{6-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetateSimilar pyrazolo structure but different chlorine positionAnticancer activityDifferent IC50 values
Methyl 2-{7-bromo-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetateBromine substitution instead of chlorinePotentially lower activityHalogen variation affects reactivity
Propyl 2-{7-fluoro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetateFluorine substitutionAntimicrobial propertiesFluorine enhances lipophilicity

This table illustrates how variations in halogen substitution can influence the biological activity and pharmacological properties of pyrazolopyrimidine derivatives.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • In vitro Studies : A study demonstrated that this compound significantly inhibited microtubule assembly at concentrations as low as 20 μM and induced apoptosis in breast cancer cells at higher concentrations .
  • In vivo Studies : Animal models have shown promising results where administration of this compound led to reduced tumor growth rates compared to control groups.

Q & A

Q. What is the standard synthetic route for ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate?

The compound is synthesized via nucleophilic substitution. A typical method involves reacting 7-chloro-1H-pyrazolo[4,3-d]pyrimidine with ethyl chloroacetate in dry dimethylformamide (DMF) using anhydrous potassium carbonate as a base. The reaction is refluxed for 6 hours, followed by pouring onto ice, filtration, and recrystallization from ethanol to achieve purity >95% .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and integration ratios. Mass spectrometry (MS) validates the molecular ion peak. Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) assesses purity. Recrystallization from ethanol ensures crystalline purity .

Q. What are the key solubility and stability considerations for handling this compound?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability tests indicate degradation under prolonged exposure to light or moisture. Storage recommendations include airtight containers in desiccators at –20°C .

Q. How is the chloroacetate moiety introduced into the pyrazolo[4,3-d]pyrimidine scaffold?

The ethyl chloroacetate reacts with the nitrogen atom at the 1-position of the pyrazolo[4,3-d]pyrimidine core via an SN2 mechanism. Optimal conditions require anhydrous environments to prevent hydrolysis of the chloroacetate .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization involves:

  • Solvent selection : Replacing DMF with acetonitrile reduces side reactions.
  • Catalyst screening : Adding catalytic iodide (KI) enhances nucleophilic substitution efficiency.
  • Temperature control : Gradual heating (60–80°C) minimizes decomposition. Pilot studies report yield improvements from 65% to 82% under modified conditions .

Q. How to resolve contradictions in spectral data for structural confirmation?

Discrepancies in NMR signals (e.g., overlapping peaks) are addressed via:

  • 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations.
  • X-ray crystallography for unambiguous confirmation of the fused pyrazolo-pyrimidine core and substituent positions, as demonstrated for analogous structures .

Q. What methodologies are used to design derivatives for structure-activity relationship (SAR) studies?

Derivatives are synthesized by:

  • Piperazine functionalization : Reacting with 2-chloro-1-(4-arylpiperazine-1-yl)ethanones to introduce bioactive groups .
  • Azide-alkyne cycloaddition : Leveraging the azidomethyl group (if present) for click chemistry .
  • Thioacetylation : Substituting the acetate with thioacetamide to modulate electronic properties .

Q. How to analyze conflicting biological activity data across studies?

Discrepancies arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:

  • Dose-response curves to establish IC₅₀ values.
  • Molecular dynamics simulations to predict binding modes with targets like kinase enzymes.
  • Meta-analysis of published data to identify consensus mechanisms .

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

  • Ventilation : Use fume hoods when working with chloroacetyl chloride or DMF.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Emergency procedures : Immediate ice-water quenching for exothermic reactions and NaOH neutralization for acid spills .

Q. How to evaluate the compound’s potential as a kinase inhibitor?

  • In vitro kinase assays : Measure inhibition of ATP-binding pockets using purified enzymes.
  • Crystallographic studies : Resolve co-crystal structures with kinases (e.g., PDB: 7SC) to identify key interactions.
  • Mutagenesis : Validate binding sites by substituting critical amino acids in the kinase domain .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions

ParameterStandard Method Optimized Method
SolventDMFAcetonitrile
TemperatureReflux (~100°C)80°C
Reaction Time6 hours4 hours
Yield65%82%

Q. Table 2. Key Spectral Data

TechniqueObservations
¹H NMR (400 MHz, DMSO-d₆)δ 1.25 (t, 3H, CH₂CH₃), 4.21 (q, 2H, OCH₂), 5.12 (s, 2H, NCH₂)
¹³C NMRδ 167.8 (C=O), 152.1 (pyrimidine C-7), 61.4 (OCH₂)
HRMS (ESI+)m/z 296.0521 [M+H]⁺ (calc. 296.0524)

Q. Table 3. Biological Assay Parameters

Assay TypeProtocol
Kinase InhibitionADP-Glo™ Kinase Assay (Promega), IC₅₀ determination
CytotoxicityMTT assay in HeLa cells, 48-hour exposure

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate
Reactant of Route 2
ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate

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